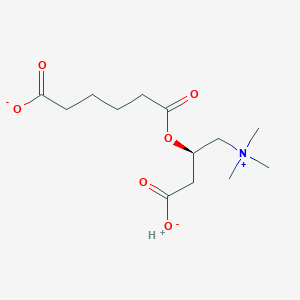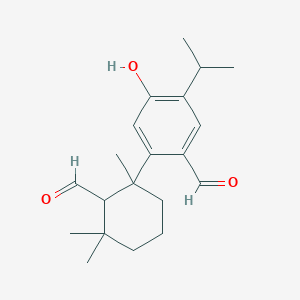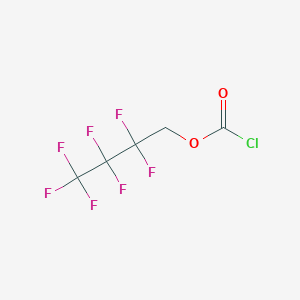![molecular formula C30H54S2SiSn2 B6594441 [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane CAS No. 1089687-06-8](/img/structure/B6594441.png)
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
Descripción general
Descripción
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound It features a unique structure with multiple functional groups, including stannyl, dithia, and silatricyclo moieties
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 4,4’-Bis(2-ethyl-hexyl)-5,5’-bis(trimethyltin)-dithieno[3,2-b], is to act as an electron donor in the construction of a donor-acceptor type conjugated polymer .
Mode of Action
The compound interacts with its targets by donating electrons. It is used to construct a donor-acceptor type conjugated polymer (PSiDT-BTDO) photocatalyst with a narrow band gap by employing dibenzo[b,d]thiophene-S,S-dioxide as an electron acceptor .
Biochemical Pathways
The compound affects the biochemical pathways involved in photocatalysis. The resulting polymer PSiDT-BTDO could realize a high hydrogen evolution rate under ultraviolet-visible light with a Pt co-catalyst .
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Result of Action
The molecular and cellular effects of the compound’s action result in enhanced hydrophilicity, decreased recombination rate of photo-induced holes/electrons, and the dihedral angles of the polymer chains . This leads to a high photocatalytic activity of PSiDT-BTDO, revealing the promising application of the SiDT donor in designing high-performance organic photocatalysts for hydrogen evolution .
Action Environment
Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability. For instance, the compound shows high hydrogen evolution rate under ultraviolet-visible light . Moreover, the compound should be stored under specific conditions (inert gas at 2–8 °C) to maintain its stability .
Análisis Bioquímico
Biochemical Properties
The compound, 4H-Silolo[3,2-b:4,5-b’]dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-, acts as an electron donor in biochemical reactions . It interacts with other biomolecules such as dibenzo[b,d]thiophene-S,S-dioxide, an electron acceptor, to construct a donor-acceptor type conjugated polymer . The nature of these interactions involves the transfer of electrons, which is crucial for the photocatalytic activity of the resulting polymer .
Molecular Mechanism
The molecular mechanism of action of 4H-Silolo[3,2-b:4,5-b’]dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)- involves its role as an electron donor. It interacts with electron acceptors such as dibenzo[b,d]thiophene-S,S-dioxide to form a conjugated polymer . This interaction leads to a decrease in the recombination rate of photo-induced holes/electrons, contributing to the high photocatalytic activity of the resulting polymer .
Temporal Effects in Laboratory Settings
Its role in the formation of a conjugated polymer with high photocatalytic activity suggests that it may have long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves multi-step organic reactions. The starting materials often include organotin reagents, sulfur-containing compounds, and silicon-based intermediates. The reaction conditions usually require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form organotin oxides.
Reduction: The dithia moiety can be reduced under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl groups can yield organotin oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is used as a precursor for synthesizing other complex organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound can be used in the development of organotin-based drugs. Organotin compounds have shown potential as anticancer agents, and the unique structure of this compound may offer new avenues for drug design and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with a similar ethylhexyl group but different functional groups.
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Another compound with dithia moieties but lacking the stannyl and silatricyclo groups.
Uniqueness
The uniqueness of [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane lies in its combination of stannyl, dithia, and silatricyclo groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36S2Si.6CH3.2Sn/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMHVQXPBRUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54S2SiSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089687-06-8 | |
| Record name | 1089687-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)
![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)




![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)



![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)
